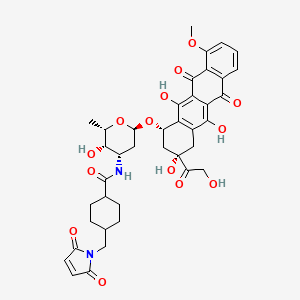
DSHN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSHN is a compound of interest in various scientific fields due to its unique chemical structure and properties. It has been identified as a novel activator of the nuclear receptor SHP (small heterodimer partner), which plays a crucial role in inhibiting liver cancer cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong acid such as sulfuric acid for the sulfonation step and a base like sodium hydroxide for the subsequent amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DSHN can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
Oxidation: Formation of 3-keto-2-naphthalenecarboxylic acid.
Reduction: Formation of 3-hydroxy-2-naphthalenemethanol.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
DSHN has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Possible applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by activating the nuclear receptor SHP. This activation leads to the transcriptional activation of SHP mRNA and stabilization of the SHP protein by preventing its ubiquitination and degradation. The activated SHP then represses the expression and secretion of CCL2 by inhibiting the activation of the CCL2 promoter .
Comparison with Similar Compounds
Similar Compounds
5-Aminosalicylic acid (5-ASA): Known for its anti-inflammatory properties and used in the treatment of inflammatory bowel disease.
Sulfasalazine: A prodrug that is metabolized into 5-ASA and sulfapyridine, used for treating rheumatoid arthritis and ulcerative colitis.
Uniqueness
DSHN is unique due to its dual role as a chemical reagent and a biological activator of SHP. This dual functionality makes it a valuable compound for both chemical synthesis and biomedical research.
Properties
CAS No. |
313952-63-5 |
|---|---|
Molecular Formula |
C15H17NO5S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO5S/c1-3-16(4-2)22(20,21)14-7-5-6-10-8-12(15(18)19)13(17)9-11(10)14/h5-9,17H,3-4H2,1-2H3,(H,18,19) |
InChI Key |
DJLPAJSKAPXAHV-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=CC(=C(C=C21)O)C(=O)O |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC2=CC(=C(C=C21)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DSHN; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)





![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)






